molecular formula C25H18FNOS B2626903 4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline CAS No. 865658-60-2

4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Cat. No.: B2626903
CAS No.: 865658-60-2
M. Wt: 399.48
InChI Key: PWCKVUTZQHIIAB-ZRDIBKRKSA-N
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Description

This compound is characterized by the presence of a fluorophenyl group, a phenoxy group, and a dihydrothienoquinoline core, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

The synthesis of 4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .

Chemical Reactions Analysis

4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and fluorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydrothienoquinoline derivatives .

Scientific Research Applications

4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: The compound’s properties are being investigated for use in materials science and the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline can be compared with other similar compounds, such as:

  • 4-[(E)-2-(2-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
  • 4-[(E)-2-(2-bromophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different halogens (fluorine, chlorine, bromine) can significantly influence their chemical reactivity and biological activity, highlighting the uniqueness of this compound .

Properties

IUPAC Name

4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FNOS/c26-22-9-5-4-6-17(22)10-12-23-20-14-15-29-25(20)21-16-19(11-13-24(21)27-23)28-18-7-2-1-3-8-18/h1-13,16H,14-15H2/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCKVUTZQHIIAB-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)C=CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)/C=C/C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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